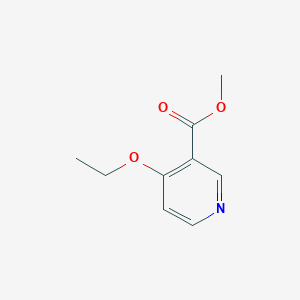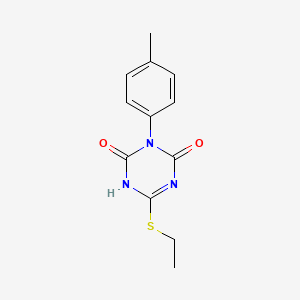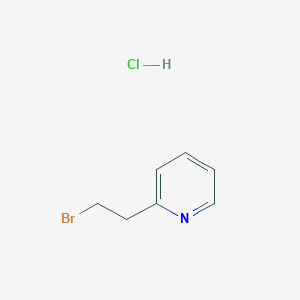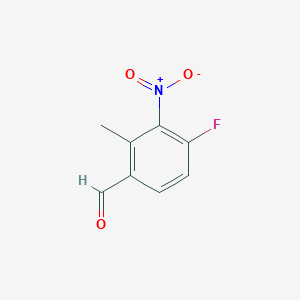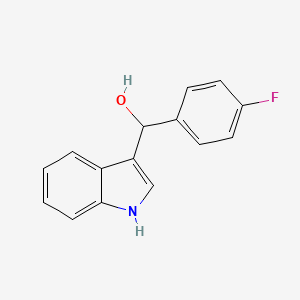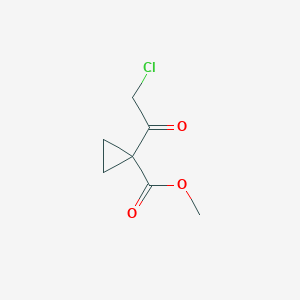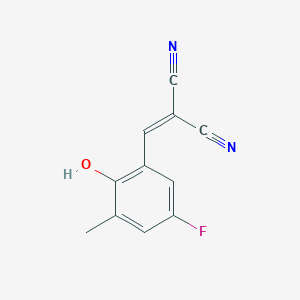
2-(5-Fluoro-2-hydroxy-3-methylbenzylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Fluoro-2-hydroxy-3-methylbenzylidene)malononitrile is an organic compound with the molecular formula C11H7FN2O This compound is characterized by the presence of a benzylidene group substituted with a fluorine atom, a hydroxyl group, and a methyl group, along with a malononitrile moiety
Vorbereitungsmethoden
The synthesis of 2-(5-Fluoro-2-hydroxy-3-methylbenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. The general procedure involves the reaction of 5-fluoro-2-hydroxy-3-methylbenzaldehyde with malononitrile in the presence of a base such as piperidine . The reaction is carried out under mild conditions, often in an organic solvent like ethanol, and yields the desired product with high efficiency .
Analyse Chemischer Reaktionen
2-(5-Fluoro-2-hydroxy-3-methylbenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The fluorine atom and hydroxyl group on the benzene ring can participate in substitution reactions, leading to a variety of substituted derivatives.
Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(5-Fluoro-2-hydroxy-3-methylbenzylidene)malononitrile has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-(5-Fluoro-2-hydroxy-3-methylbenzylidene)malononitrile exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or proteins by forming covalent bonds with active site residues. The exact pathways and targets depend on the specific application and the chemical environment .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(5-Fluoro-2-hydroxy-3-methylbenzylidene)malononitrile include other benzylidenemalononitrile derivatives, such as:
2-(2-Hydroxybenzylidene)malononitrile: Lacks the fluorine and methyl groups, leading to different reactivity and applications.
2-(4-Hydroxy-3-methylbenzylidene)malononitrile: Similar structure but with different substitution patterns, affecting its chemical properties.
2-(5-Fluoro-2-hydroxybenzylidene)malononitrile: Lacks the methyl group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H7FN2O |
|---|---|
Molekulargewicht |
202.18 g/mol |
IUPAC-Name |
2-[(5-fluoro-2-hydroxy-3-methylphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H7FN2O/c1-7-2-10(12)4-9(11(7)15)3-8(5-13)6-14/h2-4,15H,1H3 |
InChI-Schlüssel |
WDFRLYROVPRCNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C=C(C#N)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


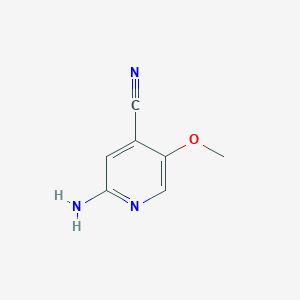
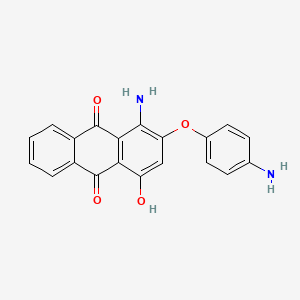

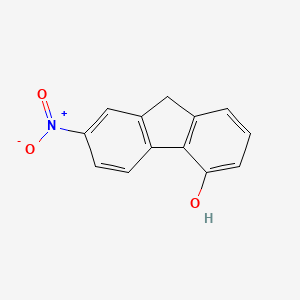
![Tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13137804.png)

![4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13137821.png)
